molecular formula C16H21ClN2O4S2 B1198372 Almarl CAS No. 41287-43-8

Almarl

Cat. No.: B1198372
CAS No.: 41287-43-8
M. Wt: 404.9 g/mol
InChI Key: CKQHXOCXLJZGSX-UHFFFAOYSA-N
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Description

Almarl, known scientifically as arotinolol, is a medication that belongs to the class of mixed alpha and beta blockers. It is primarily used in the treatment of high blood pressure and essential tremor. Arotinolol also acts as a beta-3 receptor agonist, which contributes to its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of arotinolol hydrochloride involves several steps. The core of the tablet is prepared from a mixture containing 10 percent arotinolol hydrochloride, 83-88 percent filler, 1-5 percent adhesive, and 0.2-2 percent lubricant, such as magnesium stearate. The coating membrane is made from water-soluble membrane coating powder, accounting for 1.5-2.5 percent of the weight of the tablet core .

Industrial Production Methods: Industrial production of arotinolol hydrochloride focuses on ensuring high stability, quick action, and excellent product dissolution. The process is designed to address issues such as the complexity of sugar-coated tablets and the instability of quality in existing formulations .

Chemical Reactions Analysis

Types of Reactions: Arotinolol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of arotinolol include tert-butylamine, thiazole derivatives, and thiophene carboxamide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include the active pharmaceutical ingredient arotinolol hydrochloride, which is used in the final tablet formulation .

Scientific Research Applications

Arotinolol has a wide range of scientific research applications:

Mechanism of Action

Arotinolol exerts its effects by binding to beta-1, beta-2, and alpha-1 adrenergic receptor sites with high affinity. Radioligand studies have shown that arotinolol has a higher affinity for beta-receptors compared to alpha-receptors. The mechanism of action involves a reduction in cardiac output via beta-blockade and an inhibition of the counter-regulatory increase in peripheral resistance mediated by alpha-blockade .

Comparison with Similar Compounds

    Propranolol: Another beta-blocker used for hypertension and anxiety.

    Metoprolol: A selective beta-1 blocker used for heart conditions.

    Carvedilol: A non-selective beta-blocker with alpha-blocking properties.

Uniqueness of Arotinolol: Arotinolol is unique due to its mixed alpha and beta-blocking properties, along with its beta-3 receptor agonist activity. This combination allows it to provide comprehensive cardiovascular benefits, making it distinct from other beta-blockers .

Properties

IUPAC Name

7-chloro-4-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4S2/c17-13-4-5-14-15(12-13)19-8-6-16(14)23-10-3-1-2-7-18-9-11-24-25(20,21)22/h4-6,8,12,18H,1-3,7,9-11H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQHXOCXLJZGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)OCCCCCNCCSS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194210
Record name Almarl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41287-43-8
Record name Almarl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041287438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almarl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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